molecular formula C11H19NO3 B114613 (S)-tert-butyl 2-formylpiperidine-1-carboxylate CAS No. 150521-32-7

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

Cat. No.: B114613
CAS No.: 150521-32-7
M. Wt: 213.27 g/mol
InChI Key: KZNDGAGWQPGYTB-VIFPVBQESA-N
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Description

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Formylation: The introduction of the formyl group (-CHO) is achieved through formylation reactions. Common reagents for this step include formic acid or formylating agents like Vilsmeier-Haack reagent.

    Protection of Amino Group: The amino group in the piperidine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the formyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(S)-tert-butyl 2-formylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-formylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The formyl group can participate in hydrogen bonding or covalent interactions with active sites, influencing the compound’s activity. The piperidine ring provides structural stability and can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-formylpiperidine-1-carboxylate
  • Ethyl 2-formylpiperidine-1-carboxylate
  • Methyl 2-formylpiperidine-1-carboxylate

Uniqueness

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is unique due to its chiral center and the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. The (S)-configuration also imparts specific stereochemical properties that can affect its biological activity and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl (2S)-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDGAGWQPGYTB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455058
Record name tert-Butyl (2S)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150521-32-7
Record name 1,1-Dimethylethyl (2S)-2-formyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150521-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-Boc-Piperidine (6.0 g, 32.4 mmol) in ether (65 mL) was cooled to −60° C. and treated with TMEDA (4.9 mL, 32.4 mmol) followed by sec-BuLi (54.8 mL, 71.2 mmol) dropwise. The mixture was slowly warmed to −20° C. and stirred for 10 min and then cooled to −78° C. The mixture was treated with a solution of DMF (3.8 mL, 48.6 mmol) in 6 mL of ether via syringe, stirred for 10 min, and then quenched with 60 mL saturated ammonium chloride solution. The mixture was warmed to room temperature, and the organic layer was separated. The aqueous layer was extracted three times with ether, and the combined extracts were dried over K2CO3. The organic layer was concentrated to give a crude product as an orange oil. Purification by column chomatography on silica gel with hexanes:EtOAc (4: 1) afforded 4.2 g (67%) of the product as a clear oil which was homogeneous by TLC analysis. 1H NMR (300 MHz) δ9.58 (s, 1 H), 4.69-4.51 (br. m, 1 H), 4.12-3.85 (br. m, 1 H), 2.85 (br. s, 1 H), 2.19-2.13 (d, 1 H), 1.72-1.23 (m, 15 H); 13C NMR (75 MHz) 201.4 (s), 80.4 (s), 43.0 (br. s), 28.3 (s), 24.7 (s), 23.6 (s), 20.9 (s) ppm.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
54.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (0.737 g, 3.4 mmol) in dry CH2Cl2 (10 mL) was added 3 Å molecular sieves (1.03 g), N-methylmorpholine N-oxide (0.644 g, 5.5 mmol), and tetrapropylammonium perruthenate (72 mg, 0.21 mmol) and the mixture stirred at room temperature for 3 h. The reaction mixture was purified through a silica gel plug (Hexanes/EtOAc, 70:30 followed by 100:0) to afford the title aldehyde (0.500 g, 70%) as a pale yellow oil.
Quantity
0.737 g
Type
reactant
Reaction Step One
Quantity
0.644 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 2-formylpiperidine-1-carboxylate
Reactant of Route 2
(S)-tert-butyl 2-formylpiperidine-1-carboxylate
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Reactant of Route 5
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Reactant of Route 6
(S)-tert-butyl 2-formylpiperidine-1-carboxylate

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